
Zinc phthalocyanine
Overview
Description
Zinc Phthalocyanine is a synthetic, planar aromatic macrocycle consisting of four isoindole units. It is a member of the phthalocyanine family, which are known for their intense blue-green color and strong absorption in the visible region. This compound has a molecular formula of C₃₂H₁₆N₈Zn and a molecular weight of 577.90 g/mol . This compound has gained significant attention due to its thermal and chemical stability, as well as its versatility in various applications.
Mechanism of Action
Target of Action
Zinc Phthalocyanine (ZnPc) primarily targets cancer cells and pathogens . It has been shown to be effective against melanoma cells and multi-drug resistant bacteria . The compound interacts with these targets at the cellular level, specifically at the level of the cytoplasmic membrane .
Mode of Action
ZnPc is a photoactive compound that absorbs light in the UV-Visible spectrum, especially in the red to near-infrared regions . Upon absorption of light, ZnPc enters an excited state. This excited state undergoes intersystem crossing to a long-lived triplet state, which reacts with molecular oxygen to induce the formation of reactive oxygen species (ROS), such as singlet oxygen, superoxide, and free radicals . These ROS can cause damage to the target cells, leading to their destruction .
Biochemical Pathways
The generation of ROS by ZnPc leads to oxidative stress in the target cells . This oxidative stress can trigger apoptotic and autophagic signaling pathways, leading to cell death . In addition, ZnPc can interact with cellular components such as proteins and DNA. For instance, it has been shown to interact with bovine serum albumin (BSA) and ct-DNA by static quenching and intercalation, respectively .
Pharmacokinetics
ZnPc is typically administered intravenously and transported by lipoproteins, specifically low-density lipoproteins (LDL), to tumor tissues rich in lipoprotein receptors . The compound shows good tumor uptake, with peak accumulation occurring about 3 hours post-injection . ZnPc is also found to accumulate in the spleen, liver, and duodenum, suggesting elimination from the body via bile-gut .
Result of Action
The primary result of ZnPc’s action is the photoinactivation of target cells. This is achieved through the generation of ROS, which cause oxidative damage to the cells, leading to their death . In the case of cancer cells, this results in tumor necrosis . For pathogens, the result is the effective killing of the organisms .
Action Environment
The action of ZnPc is influenced by several environmental factors. The compound’s photosensitizing properties are activated by light, specifically light in the visible spectrum . Therefore, the availability and intensity of light can significantly impact the efficacy of ZnPc. Additionally, the compound’s action can be influenced by its aggregation state, particle size, and composition . For instance, aggregation of ZnPc in liposomes can increase the clearance rate of the dye from plasma and lower its maximal concentration in tumor tissue .
Biochemical Analysis
Biochemical Properties
ZnPc is known for its role in photodynamic therapy (PDT) against cancer cells It interacts with various biomolecules, including enzymes and proteins, to exert its effects
Cellular Effects
ZnPc has shown significant effects on various types of cells, particularly cancer cells. For instance, it has been found to have a high photodynamic therapy efficacy against melanoma cancer cells . It influences cell function by generating reactive oxygen species upon photoactivation, leading to a dose-dependent decrease in cell proliferation, induction of mitochondria-driven apoptosis, and cell cycle arrest .
Molecular Mechanism
The mechanism of action of ZnPc is related to its first singlet excited-state absorption (ESA). Two distinct band peaks in this ESA spectrum were observed in experiments
Temporal Effects in Laboratory Settings
The effects of ZnPc over time in laboratory settings have been studied. For instance, ZnPc has been found to show a promising photoinactivation ratio, reaching the detection limit of the MTT method at the highest concentrations
Dosage Effects in Animal Models
The effects of ZnPc vary with different dosages in animal models. For instance, ZnPc has shown a significant PDT response at lower concentrations, showing a considerable viability reduction at 1 µM
Metabolic Pathways
It is known that ZnPc can be used for the photooxidation of cyclohexane
Transport and Distribution
ZnPc has been found to have a higher affinity to cancerous tissue compared to normal tissue
Subcellular Localization
ZnPc has been found to localize almost exclusively in the mitochondria of human cervical carcinoma (HeLa) cells This localization is believed to contribute to its effectiveness in photodynamic therapy
Preparation Methods
Zinc Phthalocyanine can be synthesized through several methods:
Cyclotetramerization of Phthalonitrile: This method involves the reaction of phthalonitrile with zinc acetate in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a solvent like n-pentanol.
Solvothermal Synthesis: A green and low-cost method where this compound crystals are grown in a solvothermal process at 160°C using ethanol, pentanol, or benzyl alcohol as the reaction medium.
Langmuir-Blodgett Technique: This method involves the production of this compound-based nanothin films characterized by UV-Visible spectrophotometry and Surface Plasmon Resonance (SPR) techniques.
Chemical Reactions Analysis
Zinc Phthalocyanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which can be studied using electrochemical methods.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Common reagents used in these reactions include zinc acetate, phthalonitrile, and various solvents like n-pentanol and ethanol. Major products formed from these reactions include substituted this compound derivatives with enhanced solubility and photophysical properties.
Scientific Research Applications
Zinc Phthalocyanine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Zinc Phthalocyanine is compared with other phthalocyanine derivatives and similar compounds:
Magnesium Phthalocyanine: Similar in structure but with magnesium as the central metal ion.
Cobalt Phthalocyanine: Known for its electrochemical properties and used in catalysis.
Copper Phthalocyanine: Widely used as a pigment in the dye industry due to its intense blue color.
This compound is unique due to its strong absorption in the visible region, high thermal and chemical stability, and versatility in various applications.
Properties
IUPAC Name |
zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.Zn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODBBOVVOGJETB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Zn+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16N8Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931773 | |
Record name | Zinc phthalocyanine-6,30-diide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple powder; [Alfa Aesar MSDS] | |
Record name | Zinc phthalocyanine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9711 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
14320-04-8 | |
Record name | Zinc phthalocyanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14320-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zinc, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Zinc phthalocyanine-6,30-diide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]zinc | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIAFTALAN ZINC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/243KJ527MC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
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